3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride
Description
3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride is a chiral benzoic acid derivative featuring a 3-aminobutyl substituent at the meta position (3rd carbon) of the aromatic ring, with the amino group adopting the R-configuration at the 3rd carbon of the butyl chain. The hydrochloride salt enhances its solubility in polar solvents. Key inferred properties include:
- Molecular Formula: C₁₁H₁₆ClNO₂ (calculated).
- Molecular Weight: ~229.7 g/mol.
- Stereochemistry: R-configuration at the chiral center may influence biological activity or crystallization behavior.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(3R)-3-aminobutyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14;/h2-4,7-8H,5-6,12H2,1H3,(H,13,14);1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCQXCUBRXKLMC-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC(=CC=C1)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1=CC(=CC=C1)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride typically involves the condensation of benzoic acids with amines under specific conditions. One method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is known for being green, rapid, and highly efficient.
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent cocrystallization of hydrochloride salts, where strong hydrogen bond donors interact with chloride ions. This approach is particularly effective in producing cocrystals of amine hydrochlorides with neutral organic acid guests.
Chemical Reactions Analysis
Types of Reactions
3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3R)-3-Aminobutyl]benzoic acid;hydrochloride is used in the formation of cocrystals of amine hydrochlorides with organic acids. This is particularly useful in the pharmaceutical industry, where different solid forms of the same compound can have different chemical and physical properties.
Biology
In biology, this compound can be used as a corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium. This application falls under the field of material science and corrosion engineering.
Medicine
In medicine, this compound is used in the development of local anesthetics. Local anesthetics act on nerve endings or
Biological Activity
3-[(3R)-3-Aminobutyl]benzoic acid; hydrochloride, also known as 3-(aminomethyl)benzoic acid hydrochloride, is a compound with notable biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
The chemical structure of 3-[(3R)-3-Aminobutyl]benzoic acid; hydrochloride can be represented as follows:
- IUPAC Name : 3-(Aminomethyl)benzoic acid hydrochloride
- Molecular Formula : C10H12ClN2O2
- Molecular Weight : 232.66 g/mol
The compound primarily interacts with various biological targets, influencing several biochemical pathways:
- Thymidylate Synthase Interaction : Similar compounds have been shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, thereby affecting cell proliferation and survival.
- Ubiquitin-Proteasome Pathway Activation : Research indicates that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome system and autophagy-lysosome pathways, which are essential for protein degradation and cellular homeostasis .
Biological Activities
The biological activities of 3-[(3R)-3-Aminobutyl]benzoic acid; hydrochloride are diverse:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against bacterial strains and fungi, showing potential as an antimicrobial agent .
Anti-inflammatory Effects
In vitro studies suggest that the compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in inflammatory diseases .
Anticancer Properties
The compound has been investigated for its anticancer effects. In cellular assays, it demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The IC50 values varied significantly among different cell lines, highlighting its selective activity .
Case Studies
Research Findings
Recent investigations have focused on optimizing the biological activity of benzoic acid derivatives. A study highlighted that modifications in the amine group significantly influenced the compound's potency against various biological targets. For instance, compounds with additional methoxy groups showed enhanced interactions with enzymes involved in protein degradation pathways .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Findings from Comparative Analysis
Substituent Position: Meta vs. Para Substitution: Compounds with substituents at the meta position (e.g., 3-(3-aminopropyl)benzoic acid) exhibit different electronic and steric effects compared to para-substituted analogs (e.g., DBBA). Para-substituted derivatives like DBBA often show distinct crystallization behaviors and solubility profiles . Ortho Effects: Not observed in the provided analogs but relevant in other benzoic acid derivatives (e.g., steric hindrance in ortho-substituted compounds).
Chain Length and Functional Groups: Aminopropyl vs. Longer chains (e.g., aminobutyl) may improve membrane permeability in drug design. Heterocyclic vs. Alkylamino: Piperidinyloxy () or morpholinylmethyl () substituents introduce hydrogen-bonding capabilities, influencing receptor binding in bioactive molecules.
Stereochemistry: The R-configuration in chiral analogs (e.g., ) can lead to enantiomer-specific biological activity, as seen in amino acid derivatives.
Industrial and Research Relevance: DBBA () has documented global production data (2020–2025), reflecting its industrial demand. 3-Amino-4-propoxybenzoic acid hydrochloride () is used as a reference standard, underscoring its importance in analytical chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-[(3R)-3-Aminobutyl]benzoic acid hydrochloride with high enantiomeric purity?
- Methodological Answer : Chiral synthesis can be achieved via asymmetric alkylation or enzymatic resolution. For example, (R)-configured amines (e.g., (R)-3-Aminobutanoic Acid Hydrochloride, ) are synthesized using chiral auxiliaries like Evans oxazolidinones or via enzymatic kinetic resolution . Post-synthesis, the benzoic acid moiety can be introduced via Friedel-Crafts alkylation or nucleophilic substitution, followed by HCl salt formation. Purity should be verified using chiral HPLC with a cellulose-based column (≥98% purity criteria, as in ) .
Q. How can the stereochemical configuration of the 3R-aminobutyl group be confirmed?
- Methodological Answer : Use a combination of NMR (e.g., NOESY for spatial proximity analysis) and circular dichroism (CD) spectroscopy. X-ray crystallography is definitive but requires high-quality crystals. For related compounds like (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride ( ), crystallographic data validated stereochemistry . Polarimetry can also corroborate enantiomeric excess.
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Methodological Answer : Solubility varies with pH due to the benzoic acid and amine groups. In aqueous buffers (pH 7.4), solubility is moderate (~5–10 mg/mL), but polar aprotic solvents like DMSO (used in for similar compounds) enhance solubility for biological assays . Stability studies should include HPLC monitoring under varying temperatures (4°C vs. 25°C) and light exposure.
Advanced Research Questions
Q. How do enantiomeric impurities (e.g., 3S-isomer) impact biological activity in receptor-binding assays?
- Methodological Answer : Enantiomer-specific effects are critical. Use competitive binding assays (e.g., SPR or radioligand displacement) with purified 3R and 3S isoforms. For example, in studies on (R)-3-Aminobutanoic Acid Hydrochloride ( ), the R-configuration showed 10-fold higher affinity for GABA receptors than the S-form . Statistical analysis (ANOVA) should quantify significance of activity differences.
Q. What analytical strategies resolve contradictions in purity assessments between HPLC and mass spectrometry?
- Methodological Answer : Discrepancies arise from non-UV-active impurities (e.g., inorganic salts). Combine HPLC-UV (≥98% purity, ) with LC-MS for comprehensive profiling. For example, residual solvents or counterions (e.g., chloride) detected via ion chromatography (as in ’s safety data) may explain inconsistencies .
Q. How does the compound’s stability in biological matrices (e.g., serum) affect pharmacokinetic modeling?
- Methodological Answer : Conduct stability assays in human serum (e.g., 37°C, 24 hours) with LC-MS/MS quantification. Degradation products (e.g., free benzoic acid) indicate esterase activity. Adjust PK models using compartmental analysis, as done for PRL-8-53 ( ), which shares a labile ester group .
Key Considerations for Experimental Design
- Stereochemical Integrity : Use chiral catalysts (e.g., Jacobsen’s catalyst) during synthesis to minimize racemization .
- Data Reproducibility : Validate analytical methods with inter-lab comparisons, especially for purity assays ( vs. 18) .
- Biological Assays : Include enantiomer controls to isolate configuration-specific effects (e.g., ’s GABA receptor study) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
